molecular formula C11H12N2 B8682189 4-Ethyl-3-phenylpyrazole

4-Ethyl-3-phenylpyrazole

Cat. No.: B8682189
M. Wt: 172.23 g/mol
InChI Key: PVKPHNPNLCYGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-phenylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-phenylpyrazole typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-phenylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromination using bromine in acetic acid.

Major Products Formed:

Scientific Research Applications

4-Ethyl-3-phenylpyrazole has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 4-Ethyl-3-phenylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity. Additionally, the presence of nitrogen atoms in the pyrazole ring can facilitate hydrogen bonding with target molecules .

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: Similar in structure but with methyl groups at the 3 and 5 positions.

    4-Phenylpyrazole: Lacks the ethyl group at the 4-position.

    3-Methyl-4-phenylpyrazole: Contains a methyl group at the 3-position instead of an ethyl group.

Uniqueness: 4-Ethyl-3-phenylpyrazole is unique due to the specific combination of an ethyl group at the 4-position and a phenyl group at the 3-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-ethyl-5-phenyl-1H-pyrazole

InChI

InChI=1S/C11H12N2/c1-2-9-8-12-13-11(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)

InChI Key

PVKPHNPNLCYGPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1)C2=CC=CC=C2

Origin of Product

United States

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